N-(3,4-dichlorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dichloroaniline derivative, followed by the formation of the thieno[2,3-d]pyrimidine core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of coupling agents and catalysts .
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: shares similarities with other thieno[2,3-d]pyrimidine derivatives, such as:
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and thieno[2,3-d]pyrimidine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H15Cl2N3O2S2 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H15Cl2N3O2S2/c1-8-9(2)26-15-14(8)16(24)22(3)17(21-15)25-7-13(23)20-10-4-5-11(18)12(19)6-10/h4-6H,7H2,1-3H3,(H,20,23) |
InChI Key |
YIBXHLXXORUJQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C)C |
Origin of Product |
United States |
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